2-(2-Methylpropanesulfonyl)acetic acid

Description

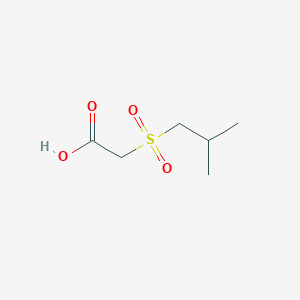

2-(2-Methylpropanesulfonyl)acetic acid is a sulfonyl-substituted acetic acid derivative characterized by a branched aliphatic sulfonyl group (2-methylpropanesulfonyl) attached to the α-carbon of the acetic acid backbone. The sulfonyl group (-SO₂-) is a strong electron-withdrawing substituent, which significantly influences the compound’s acidity, solubility, and reactivity.

Properties

IUPAC Name |

2-(2-methylpropylsulfonyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-5(2)3-11(9,10)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVRLFCPXRLYQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropanesulfonyl)acetic acid typically involves the reaction of 2-methylpropane-2-sulfonyl chloride with acetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Methylpropanesulfonyl)acetic acid may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the product is achieved through techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropanesulfonyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

2-(2-Methylpropanesulfonyl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropanesulfonyl)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Aliphatic vs. Aromatic Sulfonyl Groups

- 2-(4-(Methylsulfonyl)phenyl)acetic Acid (CAS 4052-30-6): The para-methylsulfonyl group on the phenyl ring creates a planar, electron-deficient aromatic system, increasing acidity (pKa ~2–3) due to resonance and inductive effects .

- 2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic Acid (CAS 1155610-14-2): The methoxyethylsulfonyl group introduces both electron-withdrawing (-SO₂-) and electron-donating (-OCH₂CH₂OCH₃) moieties, balancing solubility and reactivity .

Sulfanyl vs. Sulfonyl Derivatives

- [(2-Methylbenzyl)thio]acetic Acid (CAS MFCD03547593): The sulfanyl (-S-) group is less electron-withdrawing than sulfonyl, resulting in weaker acidity (pKa ~4–5) and higher nucleophilicity, making it suitable for thiol-ene click chemistry .

- 2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic Acid (CAS 938287-63-9): The steric bulk of the isopropylphenyl group and the sulfanyl linkage may hinder crystallization, as seen in its low melting point (<100°C) .

Physicochemical Properties

*Inferred properties based on analogs.

Acidity and Reaction Pathways

- Sulfonyl Derivatives : The strong electron-withdrawing nature of -SO₂- increases the acidity of the acetic acid proton (e.g., pKa ~1–2 for aliphatic sulfonyl analogs), enabling deprotonation under mild conditions for nucleophilic substitutions .

- Sulfanyl Derivatives : Lower acidity (pKa ~4–5) allows selective reactivity in esterification or amidation without side reactions .

Material Science

- Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate : Utilized in polymer synthesis and catalysis, where the sulfamoyl group enhances thermal stability and solubility in organic matrices .

Biological Activity

2-(2-Methylpropanesulfonyl)acetic acid, identified by its CAS number 1016780-08-7, is a sulfonic acid derivative that has garnered attention for its potential biological activities. This compound is a subject of interest in various pharmacological studies due to its unique structural properties, which may influence its interaction with biological systems.

- Molecular Formula : C5H11O4S

- Molecular Weight : 165.21 g/mol

- IUPAC Name : 2-(2-Methylpropanesulfonyl)acetic acid

The biological activity of 2-(2-Methylpropanesulfonyl)acetic acid is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, potentially through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .

Analgesic Activity

Research indicates that 2-(2-Methylpropanesulfonyl)acetic acid may possess significant analgesic properties. A comparative study demonstrated that compounds with similar structures showed varying degrees of analgesic effects in acetic acid-induced writhing tests in animal models. The compound's efficacy was assessed against standard analgesics like aspirin, revealing a potential for development as a less acidic NSAID .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. For instance, it was tested alongside traditional NSAIDs and exhibited comparable results in reducing inflammation markers in cell cultures. The exact pathways remain under investigation, but the compound's interaction with inflammatory mediators suggests a promising therapeutic application .

Case Studies

- Study on Analgesic Properties : In a study assessing various derivatives of acetic acid, 2-(2-Methylpropanesulfonyl)acetic acid was evaluated for its ability to inhibit writhing induced by acetic acid in rodents. The results indicated a significant reduction in writhing, suggesting effective analgesic activity .

- Anti-inflammatory Testing : Another study focused on the anti-inflammatory potential of this compound demonstrated its ability to reduce edema in animal models when compared with ibuprofen and diclofenac sodium. The findings highlighted the compound's potential as an alternative treatment for inflammatory conditions .

Comparative Analysis with Similar Compounds

| Compound Name | Analgesic Activity | Anti-inflammatory Activity | pKa Value |

|---|---|---|---|

| 2-(2-Methylpropanesulfonyl)acetic acid | Moderate | Moderate | Not specified |

| Traditional NSAIDs (e.g., Aspirin) | High | High | ~3.5 |

| Other Acetic Acid Derivatives | Variable | Variable | ~4-5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.